
Tirasemtiv
Overview
Description
Tirasemtiv is a fast skeletal muscle troponin activator (FSTA) that sensitizes skeletal muscle to calcium, enhancing submaximal muscle contraction efficiency. It selectively binds to the troponin complex in fast-twitch muscle fibers, slowing the release of calcium from troponin C, thereby prolonging the actin-myosin interaction and amplifying muscle force generation at submaximal nerve stimulation frequencies . Preclinical studies demonstrated its ability to improve muscle strength, reduce fatigue, and delay respiratory decline in models of amyotrophic lateral sclerosis (ALS), spinal muscular atrophy (SMA), and nemaline myopathy (NEM) .
Clinically, this compound was evaluated in Phase IIb and III trials (e.g., VITALITY-ALS) for ALS. While it showed trends in slowing slow vital capacity (SVC) decline and improving functional outcomes (e.g., ALSFRS-R scores), it failed to meet primary endpoints due to poor tolerability (dizziness, nausea) and high dropout rates . Despite discontinuation, its mechanism remains foundational for next-generation FSTAs like Reldesemtiv.
Preparation Methods
The synthesis of Tirasemtiv involves several steps, starting with the preparation of key intermediates. One of the key intermediates is 6-bromo-imidazo[4,5-b]pyrazin-2-one. The general procedure involves the reaction of 3,5-dibromopyrazin-2-amine with a primary amine in a microwave reaction vial . The detailed synthetic routes and reaction conditions are proprietary and are typically carried out under an atmosphere of nitrogen to avoid moisture and air-sensitive reactions .
Chemical Reactions Analysis
Tirasemtiv undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Amyotrophic Lateral Sclerosis (ALS)
Phase II and III Trials:
- The BENEFIT-ALS trial, a Phase IIb study, involved 605 participants and aimed to assess Tirasemtiv's safety and efficacy. Although the drug was found safe, it did not meet its primary endpoint concerning the ALS Functional Rating Scale. However, it showed a statistically significant reduction in the decline of Slow Vital Capacity (SVC), suggesting potential benefits in respiratory function .
- The subsequent VITALITY-ALS Phase III trial included 744 participants and also failed to demonstrate significant improvements in SVC or muscle strength compared to placebo. Notably, tolerability issues were highlighted as a critical factor affecting the study's outcomes .
Spinal Muscular Atrophy (SMA)
In preclinical studies using mouse models of SMA, this compound demonstrated significant improvements in muscle force and fatigue resistance. For instance:
- In adult-onset SMA mice, this compound-treated subjects exhibited enhanced grip strength and prolonged hang time on a grid test compared to controls .
- In intermediate-severity SMA models, this compound increased submaximal muscle force during nerve stimulation .
Other Neuromuscular Disorders
This compound has shown promise in enhancing muscle function in various neuromuscular conditions characterized by reduced neuromuscular input. Studies indicate that it can amplify skeletal muscle response to nerve activation, potentially benefiting conditions like myasthenia gravis and Charcot-Marie-Tooth disease .
Summary of Clinical Findings
Case Study: BENEFIT-ALS Trial
The BENEFIT-ALS trial was pivotal in assessing this compound's potential for ALS patients. Despite not meeting its primary efficacy endpoint, secondary analyses indicated that patients receiving this compound experienced a slower decline in SVC, suggesting that while the drug may not halt disease progression, it could improve respiratory function—a critical aspect of patient care.
Case Study: Preclinical SMA Models
In studies involving SMA mouse models, this compound's ability to enhance muscle force and resistance to fatigue was notable. These findings support its potential as a treatment option for SMA, indicating that further clinical exploration is warranted.
Mechanism of Action
Tirasemtiv exerts its effects by selectively activating the fast skeletal muscle troponin complex. It sensitizes the sarcomere to calcium by slowing the release of calcium from the regulatory troponin complex. This results in increased force production, especially at low to mid-range neuronal stimulation frequencies . The molecular targets include the fast skeletal muscle troponin complex, and the pathways involved are related to calcium signaling and muscle contraction .
Comparison with Similar Compounds
Pharmacological Profile
Parameter | Tirasemtiv | CK-2066260 | Reldesemtiv |
---|---|---|---|
Mechanism | FSTA; Ca²⁺ sensitizer | FSTA; structural analog | FSTA; optimized pharmacokinetics |
Target Muscle | Fast-twitch fibers | Fast-twitch fibers | Fast-twitch fibers |
Half-Life | ~6–8 hours | Not reported | ~24 hours (prolonged) |
Key Trials | Phase III (VITALITY-ALS) | Preclinical (rodent models) | Phase II (FOREWARD-ALS) |
Sources :
Efficacy in Disease Models
ALS :
- This compound : In SOD1G93A mice, improved grip strength (+38%), diaphragm force, and tidal volume . Clinically, reduced SVC decline by ~1% vs. placebo (NS) .
- CK-2066260 : Increased submaximal tension in healthy rats, similar to this compound’s preclinical effects .
- Reldesemtiv : In Phase II, slowed SVC decline by 18% vs. placebo (p=0.004) with better tolerability .
- NEM: this compound: In Acta1(D286G) mice, enhanced submaximal diaphragm force (47–55% increase at 20 Hz) and reduced respiratory rate .
Myasthenia Gravis (MG) :
Sources :
Sources :
Clinical Outcomes
Biological Activity
Tirasemtiv (formerly known as CK-2017357) is a fast skeletal muscle troponin activator developed by Cytokinetics, Inc. It acts by increasing the sensitivity of the troponin complex to calcium, which enhances muscle contraction in response to neuronal input. This mechanism positions this compound as a potential therapeutic agent for conditions characterized by muscle weakness, such as amyotrophic lateral sclerosis (ALS) and other neuromuscular disorders.
This compound selectively activates the fast skeletal muscle troponin complex, leading to several physiological effects:
- Increased Calcium Sensitivity : this compound amplifies the response of muscle fibers to calcium ions, shifting the force-calcium relationship leftward, which results in increased muscle force at submaximal activation levels .
- Enhanced Muscle Performance : In preclinical studies, this compound has been shown to improve muscle strength and reduce fatigue in various animal models, including those with neuromuscular diseases .
Mechanism | Description |
---|---|
Calcium Sensitivity | Increases affinity of troponin for calcium |
Muscle Force Amplification | Enhances force production at submaximal stimulation rates |
Fatigue Resistance | Delays onset of muscle fatigue during exertion |
Preclinical Studies
- Animal Models :
- In B6SJL-SOD1G93A mice (a model for ALS), this compound significantly increased forelimb grip strength by 38% compared to vehicle controls at a 25% grip strength deficit milestone .
- In a nemaline myopathy mouse model, this compound improved muscle performance both in vivo and in vitro, enhancing force response to submaximal stimulation frequencies and reducing the energetic cost of force generation .
Clinical Trials
This compound has undergone several clinical trials to evaluate its efficacy and safety in humans:
-
BENEFIT-ALS Trial :
- A Phase IIb trial involving 711 patients with ALS aimed to assess the drug's impact on muscle strength and function.
- Results indicated that while this compound was generally safe, it did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale (ALSFRS) .
- VITALITY-ALS Trial :
Table 2: Summary of Clinical Trial Outcomes
Trial Name | Phase | Participants | Primary Endpoint | Outcome |
---|---|---|---|---|
BENEFIT-ALS | IIb | 711 | ALSFRS change | No significant difference from placebo |
VITALITY-ALS | III | Not specified | Slow Vital Capacity | Mixed results; not statistically significant |
Case Studies
Several case studies have highlighted individual responses to this compound treatment:
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which tirasemtiv enhances skeletal muscle contractility?
this compound acts as a fast skeletal muscle troponin activator, sensitizing the thin filament to calcium (Ca²⁺) by reducing the Ca²⁺ off-rate from troponin C. This increases force production at submaximal nerve stimulation frequencies without altering maximal Ca²⁺-activated force. Experimental validation involves measuring force-calcium (pCa) relationships in permeabilized muscle fibers treated with this compound, demonstrating a leftward shift in the pCa50 (half-maximal activation) curve .
Q. Which preclinical models are most suitable for studying this compound’s effects on neuromuscular disorders?
The B6SJL-SOD1G93A mouse model (ALS) and Acta1H40Y mouse model (nemaline myopathy) are widely used. Key metrics include:
- ALS models : Grip strength, rotarod performance, and respiratory parameters (tidal volume, plethysmography) .
- Nemaline myopathy models : Submaximal isometric force, fatigue resistance, and ultrastructural analysis of muscle fibers (e.g., nemaline rod presence) .
Q. How does this compound affect muscle fiber type specificity?
this compound preferentially targets fast-twitch fibers (type 2B and 2X MHC isoforms) due to their expression of fast skeletal troponin. In diaphragm muscles (mixed fiber types), this compound enhances force at submaximal frequencies but has minimal effects on slow-twitch fibers (type 1 MHC). Fiber-type specificity is confirmed via MHC isoform quantification and single-fiber contractility assays .
Advanced Research Questions
Q. How can contradictory findings on this compound-induced muscle remodeling be reconciled?
Chronic this compound treatment increases maximal tetanic force in Acta1H40Y mice by ~43% in EDL muscles without altering fiber cross-sectional area (CSA) or muscle mass. This suggests remodeling occurs at the myofibrillar level (e.g., improved ultrastructure, MuRF1-mediated proteostasis). However, acute administration does not affect maximal force, indicating distinct mechanisms for short- vs long-term effects. Researchers must combine ultrastructural imaging (electron microscopy) with proteomic analysis to resolve these discrepancies .
Q. What methodological considerations are critical for translational studies of this compound in human patients?
- In vitro human fiber assays : Permeabilized muscle fibers from ACTA1H40Y patients show this compound restores force generation to near-normal levels at physiological Ca²⁺ concentrations. Ensure fibers are bathed in this compound-free solutions post-excision to isolate chronic vs acute effects .
- Dosing protocols : Plasma concentrations in mice (3 mg/kg) correlate with therapeutic efficacy but require adjustment for human pharmacokinetics. Monitor metabolic cost via phosphocreatine (PCr) decay rates to assess energetic efficiency .
Q. Why does this compound exhibit differential effects on respiratory vs locomotor muscles?
Diaphragm muscles in Acta1H40Y mice show smaller improvements in maximal force (~11% increase in tidal volume) compared to limb muscles. This is attributed to their mixed fiber composition (predominantly type 2A MHC) and lower baseline dysfunction. Use plethysmography and isolated diaphragm strip assays to quantify respiratory-specific responses .
Q. Methodological Guidance
Designing experiments to assess this compound’s impact on muscle fatigue resistance
- Protocol : Stimulate muscle strips at 20 Hz for 5 minutes, measuring force decline and PCr depletion.
- Key metric : this compound-treated Acta1H40Y muscles exhibit slower PCr decay, indicating reduced energetic cost of force generation. Pair with lactate dehydrogenase (LDH) activity assays to evaluate glycolytic flux .
Analyzing this compound’s effects on calcium sensitivity
- Technique : Permeabilize single muscle fibers and measure force at incremental Ca²⁺ concentrations (pCa 9.0–4.5) with/without this compound.
- Data interpretation : A leftward shift in the force-pCa curve indicates enhanced calcium sensitivity. Normalize data to maximal Ca²⁺-activated force to isolate troponin-specific effects .
Q. Data Contradiction Analysis
Resolving discrepancies in this compound’s metabolic profile across studies
- Conflict : Some studies report unchanged PCr levels in treated muscles, while others note reduced ATP consumption.
- Resolution : Differences arise from stimulation protocols (submaximal vs maximal frequencies). Use 31P-NMR spectroscopy during fatigue protocols to standardize metabolic measurements .
Properties
IUPAC Name |
5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGZEAXODVTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143379 | |
Record name | Tirasemtiv | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005491-05-3 | |
Record name | Tirasemtiv [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005491053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirasemtiv | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tirasemtiv | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIRASEMTIV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8WSM7R635 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.